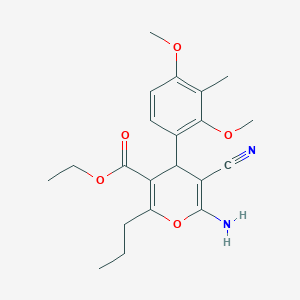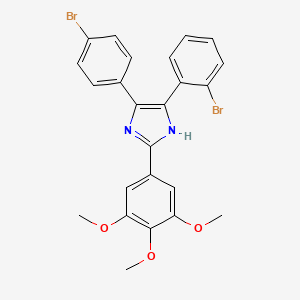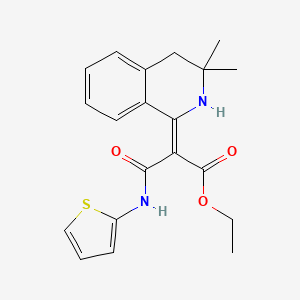
N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DMS 1940, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMS 1940 is a glycine transporter 1 (GlyT1) inhibitor that has been shown to improve cognitive function and memory in animal models.
Mecanismo De Acción
DMS 1940 is a selective inhibitor of N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, which is responsible for the reuptake of glycine in the central nervous system. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory. By inhibiting N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, DMS 1940 increases the availability of glycine at the NMDA receptor, leading to enhanced synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
DMS 1940 has been shown to increase extracellular glycine levels in the prefrontal cortex and hippocampus, two brain regions critical for cognitive function and memory. Additionally, DMS 1940 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. These biochemical and physiological effects contribute to the cognitive-enhancing and neuroprotective properties of DMS 1940.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMS 1940 is a highly selective N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor that has been shown to be well-tolerated and safe in animal studies. It has a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, the limitations of DMS 1940 include its poor solubility and stability, which may pose challenges in formulation and storage.
Direcciones Futuras
There are several future directions for the research and development of DMS 1940. One potential application is in the treatment of cognitive deficits in schizophrenia and other psychiatric disorders. Additionally, DMS 1940 may have potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to better understand the mechanism of action and optimize the pharmacological properties of DMS 1940.
Métodos De Síntesis
The synthesis of DMS 1940 involves the reaction of N-(2-methoxyethyl)-N-(phenylsulfonyl)glycine with 2,3-dimethylphenyl isocyanate in the presence of a base. The resulting compound is then purified using column chromatography to obtain DMS 1940 in high yield and purity.
Aplicaciones Científicas De Investigación
DMS 1940 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). Additionally, DMS 1940 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-8-7-11-18(16(15)2)21(14-19(22)20-12-13-25-3)26(23,24)17-9-5-4-6-10-17/h4-11H,12-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQYSMCKVKADBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NCCOC)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-(2-methoxyethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(benzoylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233738.png)
![benzyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5233743.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5233750.png)

![N,N'-bis[3-(methylthio)phenyl]urea](/img/structure/B5233758.png)
![methyl (2-chloro-4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenoxy)acetate](/img/structure/B5233774.png)
![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5233776.png)
![5-(1-cyclohexen-1-ylacetyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233790.png)
![ethyl 5-(3,4-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5233797.png)
![2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol](/img/structure/B5233801.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-propylpyrimidine](/img/structure/B5233808.png)
![N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]](/img/structure/B5233809.png)